molecular formula C8H8F2N2O3 B11781414 6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid

6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B11781414
M. Wt: 218.16 g/mol
InChI Key: DIGNCNVKMKTAKX-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the difluoroethoxy group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as etherification, cyclization, and carboxylation, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine alcohols or aldehydes.

Scientific Research Applications

6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: Used in the synthesis of herbicides.

    3-(((2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl)sulfonyl)amino)-1H-1,2,4-triazole-5-carboxylic acid: Known for its pesticide properties.

Uniqueness

6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the difluoroethoxy group and the pyrimidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8F2N2O3/c1-4-11-5(8(13)14)2-7(12-4)15-3-6(9)10/h2,6H,3H2,1H3,(H,13,14)

InChI Key

DIGNCNVKMKTAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCC(F)F)C(=O)O

Origin of Product

United States

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